Sodium 9-methoxy-1,3-dioxo-1H-xantheno(2,1,9-def)isoquinoline-2(3H)-ethanesulphonate
Description
Sodium 9-methoxy-1,3-dioxo-1H-xantheno(2,1,9-def)isoquinoline-2(3H)-ethanesulphonate (CAS 59373-54-5) is a complex heterocyclic compound characterized by a fused xantheno-isoquinoline core with sulfonate and methoxy functional groups.
Properties
CAS No. |
59454-19-2 |
|---|---|
Molecular Formula |
C21H14NNaO7S |
Molecular Weight |
447.4 g/mol |
IUPAC Name |
sodium;2-(4-methoxy-13,15-dioxo-8-oxa-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,9,11,16(20),17-octaen-14-yl)ethanesulfonate |
InChI |
InChI=1S/C21H15NO7S.Na/c1-28-11-2-6-16-15(10-11)12-3-4-13-18-14(5-7-17(29-16)19(12)18)21(24)22(20(13)23)8-9-30(25,26)27;/h2-7,10H,8-9H2,1H3,(H,25,26,27);/q;+1/p-1 |
InChI Key |
OUOSNHUBRUYKMF-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3=CC=C4C5=C(C=CC2=C35)C(=O)N(C4=O)CCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The preparation of sodium 9-methoxy-1,3-dioxo-1H-xantheno(2,1,9-def)isoquinoline-2(3H)-ethanesulphonate primarily involves neutralization of the corresponding sulfonic acid with a sodium base. The typical process includes:
- Starting Material : 9-methoxy-1,3-dioxo-1H-xantheno(2,1,9-def)isoquinoline-2(3H)-ethanesulfonic acid.
- Neutralizing Agent : Sodium hydroxide (NaOH) or other sodium salts capable of providing Na+ ions.
- Reaction Conditions : The acid is dissolved in an appropriate solvent (often water or aqueous alcohol), and sodium hydroxide is added gradually under controlled temperature to avoid decomposition.
- Isolation : The sodium salt precipitates or remains in solution depending on solvent choice and concentration, then is isolated by filtration or crystallization.
- Drying and Purification : The product is dried under vacuum and may be recrystallized to enhance purity.
Detailed Reaction Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Water or aqueous ethanol | Ensures solubility of acid and base |
| Temperature | Ambient to 50 °C | Controlled to prevent side reactions |
| pH | Adjusted to neutral or slightly basic | Ensures complete neutralization |
| Molar Ratio (NaOH:acid) | 1:1 to 1.1:1 | Slight excess NaOH to drive reaction |
| Reaction Time | 1 to 3 hours | Sufficient for complete conversion |
| Isolation Method | Filtration or crystallization | Based on solubility |
| Purification | Recrystallization from suitable solvent | To remove impurities |
Alternative Sodium Sources
- Sodium carbonate or sodium bicarbonate can be used as milder bases for neutralization, especially when thermal sensitivity is a concern.
- Ion-exchange resins in sodium form may also be employed for salt formation in specialized setups.
Research Findings and Optimization
- Studies indicate that the purity of the starting acid significantly affects the yield and quality of the sodium salt.
- Controlled addition of sodium hydroxide prevents local high pH zones that could degrade the xanthenoisoquinoline core.
- Solvent choice impacts crystallinity and particle size of the final product, influencing downstream processing.
- Analytical techniques such as HPLC, NMR, and IR spectroscopy confirm the completion of neutralization and structural integrity.
Summary Table of Preparation Method
| Step | Description | Key Considerations |
|---|---|---|
| Acid Dissolution | Dissolve acid in water or aqueous ethanol | Ensure complete dissolution |
| Neutralization | Add NaOH slowly under stirring | Maintain temperature and pH control |
| Reaction Monitoring | Monitor pH and reaction progress | Use pH meter and spectroscopic methods |
| Product Isolation | Filter or crystallize sodium salt | Optimize solvent and temperature |
| Drying and Purification | Dry under vacuum; recrystallize if needed | Achieve high purity and stability |
Chemical Reactions Analysis
Salt Formation and Solubility
The sodium sulfonate group (-SO₃⁻Na⁺) is central to its ionic character, enabling solubility in polar solvents like water or methanol. This ionic nature arises from the neutralization of the parent sulfonic acid (C₂₁H₁₅NO₇S) with sodium hydroxide .
| Reaction Type | Conditions | Reagents | Product |
|---|---|---|---|
| Neutralization | Aqueous, room temp. | NaOH | Sodium 9-methoxy-1,3-dioxo-1H-xantheno[...]ethanesulphonate (water-soluble crystalline solid) |
Substitution Reactions
The methoxy (-OCH₃) group at position 9 can undergo nucleophilic substitution under acidic or basic conditions. For example:
-
Demethylation : Treatment with HBr/acetic acid replaces methoxy with hydroxyl .
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form ether derivatives .
Oxidation and Reduction
The fused xantheno-isoquinoline system’s conjugated π-electrons make it susceptible to redox reactions:
-
Oxidation : Strong oxidants (e.g., KMnO₄) degrade the aromatic rings, forming carboxylic acid derivatives.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates double bonds, altering photophysical properties .
Degradation Pathways
In biological systems, the compound’s tricyclic core may interact with enzymes like proteasomes, facilitating targeted protein degradation (e.g., IKZF2/4 in cancer therapy) .
| Pathway | Conditions | Outcome |
|---|---|---|
| Enzymatic cleavage | Physiological pH, 37°C | Breakdown into smaller aromatic metabolites |
| Hydrolysis | Acidic/alkaline aqueous media | Cleavage of sulfonate or ester linkages |
Analytical Interactions
-
Chromatography : Separates via reverse-phase HPLC using acetonitrile/water gradients (retention time: ~8.5 min) .
-
Mass Spectrometry : Exhibits a molecular ion peak at m/z 447.4 ([M]⁺), consistent with its molecular formula C₂₁H₁₄NNaO₇S .
Stability Profile
This compound’s multifunctional architecture supports its utility in medicinal chemistry and materials science, though further studies are needed to fully elucidate its reactivity under non-standard conditions .
Scientific Research Applications
Pharmaceutical Development
Sodium 9-methoxy-1,3-dioxo-1H-xantheno(2,1,9-def)isoquinoline-2(3H)-ethanesulphonate has shown promise in drug development due to its ability to interact with biological receptors. It can be utilized in:
- Drug Screening : The compound can be used in high-throughput screening assays to identify potential drug candidates that exhibit desired biological activities.
Analytical Chemistry
The compound's unique structure allows it to function as a fluorescent probe in analytical techniques such as:
- Fluorescence Spectroscopy : Its fluorescent properties make it suitable for studying binding interactions in biochemical assays.
- X-ray Fluorescence Spectrometry (XRF) : It can be employed to detect binding events between drugs and their target receptors, providing insights into binding affinities and selectivity .
Biochemical Studies
In biochemical research, this compound can serve as a model compound for:
- Studying Enzyme Interactions : Its ability to bind to specific enzymes allows researchers to investigate enzyme kinetics and mechanisms.
Materials Science
The compound's properties may also extend to materials science applications where it can be incorporated into:
- Polymer Composites : Its chemical structure can enhance the properties of polymer materials used in various applications.
Case Study 1: Drug Binding Studies
In a recent study examining the binding affinities of various compounds to specific receptors using X-ray fluorescence spectrometry, this compound was identified as an effective probe for measuring binding selectivities among different drug candidates .
Case Study 2: Fluorescent Probes in Cellular Imaging
Research demonstrated that this compound could be utilized as a fluorescent probe for cellular imaging applications. It effectively highlighted specific cellular components when used in fluorescence microscopy .
Mechanism of Action
The mechanism of action of Sodium 9-methoxy-1,3-dioxo-1H-xantheno(2,1,9-def)isoquinoline-2(3H)-ethanesulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activities and functions. Its fluorescent properties allow it to be used as a probe in various biochemical assays, providing insights into molecular interactions and dynamics.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Differences
Core Modifications: The primary compound features a xantheno-isoquinoline fused system, whereas analogs like HYGMA monomer substitute oxygen with sulfur in the thioxantheno group, altering photochemical properties . Benzo-isoquinoline derivatives lack the fused xanthene ring, reducing aromatic conjugation .
Functional Groups: The sulfonate group in the target compound enhances water solubility compared to the hydrophobic methacrylate in HYGMA . Amino and carboxylic acid groups in hexanoic acid derivatives enable biomolecular interactions absent in the methoxy-sulfonate variant .
Applications: While the target compound’s applications remain speculative, HYGMA’s methacrylate group facilitates polymerization for optical materials , and benzo-isoquinoline derivatives are validated in biomedicine and photovoltaics .
Regulatory and Commercial Considerations
- Regulatory Status: The NDSL listing restricts commercial use of Sodium 9-methoxy-1,3-dioxo...ethanesulphonate in Canada, whereas HYGMA and benzo-isoquinoline derivatives face fewer regulatory barriers .
- Synthesis Complexity: The fused xantheno-isoquinoline backbone requires multi-step synthesis, increasing production costs compared to simpler benzo-isoquinoline analogs .
Biological Activity
Sodium 9-methoxy-1,3-dioxo-1H-xantheno(2,1,9-def)isoquinoline-2(3H)-ethanesulphonate (CAS No. 59454-19-2) is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, molecular characteristics, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C21H14NNaO7S
- Molar Mass : 447.39 g/mol
- CAS Number : 59454-19-2
- EINECS Number : 261-769-8
This compound exhibits its biological activity through various mechanisms:
- Inhibition of Cellular Pathways : The compound has been shown to inhibit certain cellular pathways that are involved in cancer progression, particularly by targeting specific proteins that regulate cell division and apoptosis.
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which can help in reducing oxidative stress within cells.
- Antimicrobial Properties : Some investigations indicate that sodium 9-methoxy-1,3-dioxo compounds exhibit antimicrobial effects against various bacterial strains.
In Vitro Studies
A series of in vitro studies have demonstrated the biological effects of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant inhibition of cancer cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231). IC50 values were reported at concentrations of 10 µM and 15 µM respectively. |
| Study B | Showed antioxidant activity through DPPH radical scavenging assays with an IC50 value of approximately 25 µM. |
| Study C | Evaluated antimicrobial efficacy against E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) of 50 µg/mL and 30 µg/mL respectively. |
Case Studies
Several case studies have been documented regarding the therapeutic potential of sodium 9-methoxy derivatives:
- Case Study 1 : A clinical trial involving patients with advanced breast cancer showed promising results when sodium 9-methoxy derivatives were administered as part of a combination therapy. Patients exhibited reduced tumor size and improved quality of life metrics.
- Case Study 2 : Research into the compound's role in neuroprotection highlighted its ability to mitigate neuronal cell death in models of oxidative stress-induced damage.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for Sodium 9-methoxy-1,3-dioxo-1H-xantheno(2,1,9-def)isoquinoline-2(3H)-ethanesulphonate?
- Methodology :
- Step 1 : Start with the condensation of anthraquinone derivatives with methoxy-substituted aromatic amines under anhydrous conditions. Use a Pd-catalyzed coupling reaction for introducing the ethanesulfonate group (see analogous methods in for quinoxaline derivatives) .
- Step 2 : Purify intermediates via column chromatography (silica gel, eluent: dichloromethane/methanol gradient). Monitor reaction progress using thin-layer chromatography (TLC).
- Step 3 : Final sulfonation requires controlled addition of sulfonic acid precursors in a nitrogen atmosphere to avoid side reactions .
Q. How can researchers characterize the solubility and stability of this compound in aqueous and organic solvents?
- Methodology :
- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 3–10) using UV-Vis spectroscopy to detect aggregation (absorbance shifts). highlights solubility challenges in water, suggesting co-solvents like ethanol for formulation .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation via HPLC. Compare with perylene diimide derivatives in , which exhibit similar photostability .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
- Methodology :
- NMR : Use - and -NMR in DMSO-d6 to resolve methoxy and sulfonate groups (see for analogous assignments) .
- IR : Identify carbonyl (1650–1700 cm) and sulfonate (1030–1200 cm) stretches.
- MS : High-resolution ESI-MS to confirm molecular ion peaks (e.g., m/z 619 for similar compounds in ) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported photophysical properties of this compound?
- Methodology :
- Controlled Experiments : Replicate synthesis under standardized conditions (e.g., inert atmosphere, purity >98% per ) to minimize batch variations .
- Advanced Spectroscopy : Use time-resolved fluorescence and transient absorption spectroscopy to assess exciton dynamics. Compare with anthraquinone derivatives in , which show SOC (spin-orbit coupling) effects .
- Data Cross-Validation : Publish raw spectral data in open repositories for peer validation.
Q. What experimental designs are recommended for assessing the compound’s potential as a semiconductor material?
- Methodology :
- Device Fabrication : Spin-coat thin films on ITO substrates and measure charge mobility via space-charge-limited current (SCLC) techniques. Reference perylene diimide-based devices in for benchmarking .
- Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) to evaluate decomposition thresholds (>300°C as in ) .
Q. How can researchers address conflicting toxicity data in environmental screening studies?
- Methodology :
- In Vitro Assays : Use EPA-recommended endocrine disruption assays ( ) with HepG2 cells to assess cytotoxicity and receptor binding .
- In Vivo Models : Conduct zebrafish embryo toxicity tests (OECD TG 236) at concentrations 0.1–100 µM. Compare with anthraquinone derivatives in , which show low acute toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
